molecular formula C10H15N5 B6628948 N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine

N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine

Cat. No.: B6628948
M. Wt: 205.26 g/mol
InChI Key: ZRIFMIIVWPSWDL-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine is a synthetic organic compound that features both imidazole and pyrazole rings in its structure. These heterocyclic rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the imidazole and pyrazole rings through an appropriate linker, such as an ethanamine group. This can be achieved using a nucleophilic substitution reaction where the imidazole derivative reacts with a halogenated pyrazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole or pyrazole derivatives.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine: Unique due to the presence of both imidazole and pyrazole rings.

    N-(1H-imidazol-2-ylmethyl)-2-(4-ethylpyrazol-1-yl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.

    N-(1H-imidazol-2-ylmethyl)-2-(4-phenylpyrazol-1-yl)ethanamine: Contains a phenyl group, which can affect its chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of imidazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-9-6-14-15(8-9)5-4-11-7-10-12-2-3-13-10/h2-3,6,8,11H,4-5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIFMIIVWPSWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCNCC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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